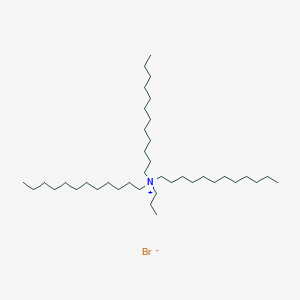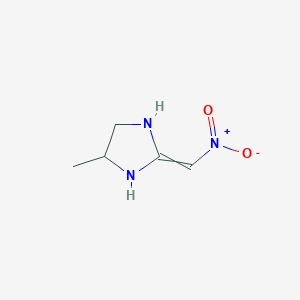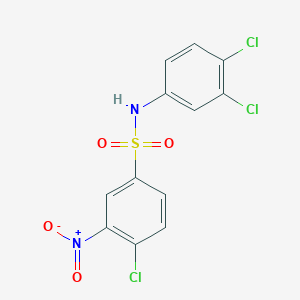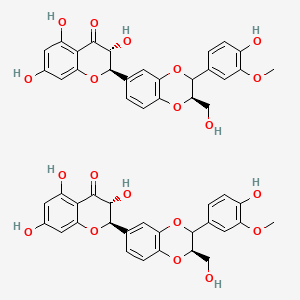
Disilybin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disilybin is a dimeric flavonolignan derived from silybin, the primary active component of silymarin, which is extracted from the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant, anti-inflammatory, and hepatoprotective properties. It has garnered significant attention in scientific research due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Disilybin can be synthesized through the oxidative coupling of silybin. The process involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions to facilitate the dimerization of silybin molecules.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of silybin from milk thistle seeds, followed by its chemical modification. The extraction process includes solvent extraction using polar organic solvents like ethanol or methanol. The extracted silybin is then subjected to oxidative coupling to produce this compound.
化学反应分析
Types of Reactions: Disilybin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and potassium ferricyanide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Disilybin has a wide range of scientific research applications, including:
Chemistry:
Antioxidant Studies: this compound is studied for its antioxidant properties, which help in neutralizing free radicals.
Catalysis: It is used as a catalyst in certain organic reactions.
Biology:
Cell Protection: this compound is researched for its ability to protect cells from oxidative stress and damage.
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes involved in disease processes.
Medicine:
Liver Protection: this compound is known for its hepatoprotective effects, making it a potential therapeutic agent for liver diseases.
Anti-inflammatory: It is researched for its anti-inflammatory properties, which can be beneficial in treating inflammatory diseases.
Anti-cancer: this compound has shown potential in inhibiting the growth of certain cancer cells.
Industry:
Pharmaceuticals: this compound is used in the formulation of dietary supplements and pharmaceuticals aimed at liver health.
Cosmetics: It is incorporated into cosmetic products for its antioxidant properties.
作用机制
Disilybin exerts its effects through several mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Hepatoprotection: this compound stabilizes cell membranes, stimulates protein synthesis, and promotes the regeneration of damaged liver cells.
Anti-cancer Mechanisms: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating various signaling pathways.
相似化合物的比较
Disilybin is unique compared to other similar compounds due to its dimeric structure and enhanced biological activity. Similar compounds include:
Silybin: The monomeric form of this compound, known for its hepatoprotective properties.
Silymarin: A mixture of flavonolignans, including silybin, isosilybin, silychristin, and silydianin, extracted from milk thistle.
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Taxifolin: A flavonoid with antioxidant and anti-cancer properties.
This compound stands out due to its higher potency and efficacy in various biological activities compared to its monomeric counterpart, silybin.
属性
CAS 编号 |
56316-49-5 |
|---|---|
分子式 |
C50H44O20 |
分子量 |
964.9 g/mol |
IUPAC 名称 |
(2R,3R)-3,5,7-trihydroxy-2-[(2R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/2C25H22O10/c2*1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2*2-9,20,23-29,31H,10H2,1H3/t2*20-,23+,24?,25-/m11/s1 |
InChI 键 |
GEVRRJXIMHSJOD-BQRLKCCHSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)C2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O.COC1=C(C=CC(=C1)C2[C@H](OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O.COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
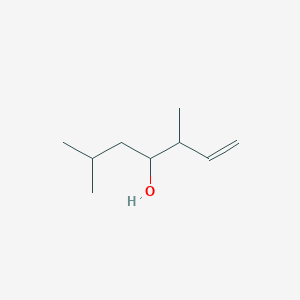
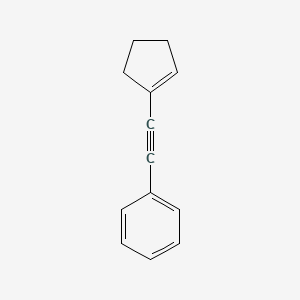
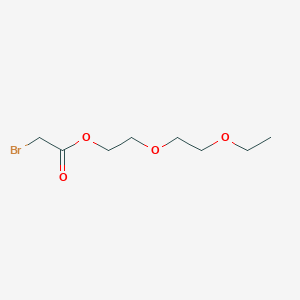

![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
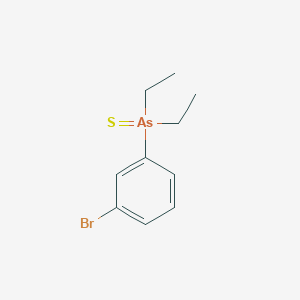
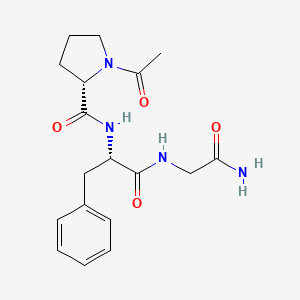
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)
